4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate
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Overview
Description
4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate is a complex organic compound that features a pyrrolidine ring, an acetyl group, and a fluoranesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl compound, which can be achieved through a series of reactions including alkylation and acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoranesulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and fluoranesulfonate group play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms and identify the specific molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl benzenesulfonate
- 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl toluenesulfonate
- 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl methanesulfonate
Uniqueness
4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2411198-46-2 |
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Molecular Formula |
C13H16FNO4S |
Molecular Weight |
301.3 |
Purity |
95 |
Origin of Product |
United States |
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